molecular formula C16H10ClIN2O B283194 2-chloro-5-iodo-N-(5-quinolinyl)benzamide

2-chloro-5-iodo-N-(5-quinolinyl)benzamide

Cat. No. B283194
M. Wt: 408.62 g/mol
InChI Key: PECKFIMNTPBTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-(5-quinolinyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as IQB-9302 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-(5-quinolinyl)benzamide involves the inhibition of various enzymes such as topoisomerase II and histone deacetylase. These enzymes play a crucial role in DNA replication and gene expression, respectively. By inhibiting these enzymes, this compound can induce cell death in cancer cells and reduce inflammation in diseases such as rheumatoid arthritis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-iodo-N-(5-quinolinyl)benzamide have been studied extensively. This compound has been shown to induce cell death in cancer cells by causing DNA damage and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-5-iodo-N-(5-quinolinyl)benzamide in lab experiments include its potent anticancer and anti-inflammatory properties. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

The potential future directions for research on 2-chloro-5-iodo-N-(5-quinolinyl)benzamide include the development of more efficient synthesis methods, the determination of its safety and efficacy in humans, and the exploration of its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-chloro-5-iodo-N-(5-quinolinyl)benzamide is a chemical compound that has shown promise in scientific research due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.

Synthesis Methods

The synthesis of 2-chloro-5-iodo-N-(5-quinolinyl)benzamide has been achieved using different methods. One of the methods involves the reaction of 2,5-dichlorobenzamide with 5-iodoquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dichlorobenzamide with 5-iodoquinoline in the presence of a palladium catalyst and a base such as potassium carbonate.

Scientific Research Applications

The potential applications of 2-chloro-5-iodo-N-(5-quinolinyl)benzamide in scientific research have been explored in various studies. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been tested as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C16H10ClIN2O

Molecular Weight

408.62 g/mol

IUPAC Name

2-chloro-5-iodo-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C16H10ClIN2O/c17-13-7-6-10(18)9-12(13)16(21)20-15-5-1-4-14-11(15)3-2-8-19-14/h1-9H,(H,20,21)

InChI Key

PECKFIMNTPBTFX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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